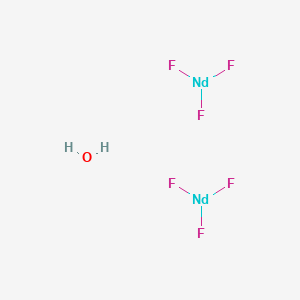

Neodymium fluoride hemihydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Neodymium(III) fluoride is an inorganic chemical compound of neodymium and fluorine with the formula NdF3 . It is a purplish pink colored solid with a high melting point .

Synthesis Analysis

Neodymium(III) fluoride can be synthesized from aqueous neodymium nitrate via a reaction with hydrofluoric acid, from which it precipitates as a hydrate . The reaction is as follows: Nd(NO3)3(aq) + 3 HF → NdF3•½H2O + 3 HNO3 . Another method for producing neodymium fluoride from its oxide involves fluorinating the oxides of these metals . The most acceptable fluorinating agent is ammonium hydrofluoride .

Molecular Structure Analysis

Neodymium(III) fluoride forms compounds with N2H4, such as NdF3•3N2H4•3H2O which is a white hexagonal crystal, soluble in water, slightly soluble in methanol and ethanol .

Chemical Reactions Analysis

Various fluorine-containing compounds or elemental fluorine are usually used as fluorinating reagents . The thermodynamic and technological analysis of neodymium fluoride production processes has shown the most acceptable fluorinating agent is ammonium hydrofluoride .

Physical And Chemical Properties Analysis

Neodymium(III) fluoride is a vibrant pink/violet solid . It has a high melting point of 1,374 °C and a density of 6.5g/cm3 .

作用机制

安全和危害

Neodymium(III) fluoride causes severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

未来方向

Neodymium is one of the most essential rare-earth metals due to its outstanding properties and crucial role in green energy technologies such as wind turbines and electric vehicles . The demand for neodymium is continually growing, but reserves are severely limited, which has put its continued availability at risk . Therefore, the recovery of neodymium from end-of-life products is one of the most interesting ways to tackle the availability challenge .

属性

IUPAC Name |

trifluoroneodymium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.2Nd.H2O/h6*1H;;;1H2/q;;;;;;2*+3;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWAEPCXMBQUJJ-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.F[Nd](F)F.F[Nd](F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H2Nd2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neodymium fluoride hemihydrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole](/img/structure/B576833.png)

![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)